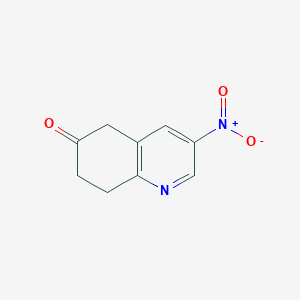![molecular formula C25H22FNO4 B6329221 (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid CAS No. 1217700-70-3](/img/structure/B6329221.png)
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . It has a molecular weight of 419.45 . The IUPAC name for this compound is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid . It is an off-white powder and is stored at temperatures between 0 - 8°C .
Molecular Structure Analysis
The InChI code for Fmoc-L-2-methyl-4-fluorophenylalanine is 1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
Fmoc-L-2-methyl-4-fluorophenylalanine is an off-white powder . It has a molecular weight of 419.45 and is stored at temperatures between 0 - 8°C .Aplicaciones Científicas De Investigación
Biochemical Probing and Imaging : Fmoc amino acids like Fmoc-L-2-methyl-4-fluorophenylalanine are used in biochemical probes for imaging. For instance, 4‐[18F]Fluoro‐L‐m‐tyrosine (FMT), a biochemical probe of striatal dopaminergic function, was synthesized as an analog for positron emission tomography, demonstrating its utility in noninvasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).
Hydrogel and Biomaterial Development : Studies have focused on the structural and supramolecular features of Fmoc-amino acids, highlighting their significance in designing effective hydrogelators and biomaterials. This includes understanding the noncovalent interactions and supramolecular synthon patterns for potential therapeutic applications (Bojarska et al., 2020).
Peptide Synthesis for Therapeutic Research : Fmoc-protected amino acids are crucial in peptide synthesis, which is fundamental in drug development and therapeutic research. For example, new synthesis methods for Fmoc-protected 4-phosphonomethylphenylalanine derivatives have been developed, contributing to the preparation of peptides relevant to signal transduction and other biological processes (Baczko et al., 1996).
Antibacterial and Biomedical Applications : The self-assembly properties of Fmoc-Phe derivatives, including fluorinated variants, are utilized in developing antibacterial materials. These materials, due to their self-assembling capabilities, can be functionalized to enhance their antibacterial properties for various biomedical applications (Schnaider et al., 2019).
Understanding Molecular Self-Assembly : Research into Fmoc-amino acids contributes significantly to understanding molecular self-assembly mechanisms. This includes the study of hydrogelation behavior and the formation of nanotube structures, providing insights useful for biological and material science applications (Rajbhandary et al., 2017).
Mecanismo De Acción
Mode of Action
As a phenylalanine derivative, it may interact with its targets in a similar manner to phenylalanine, potentially binding to active sites on enzymes or being incorporated into proteins during synthesis . The fluorine atom and the additional methyl group could alter these interactions, leading to changes in the activity or function of the target proteins or enzymes .
Biochemical Pathways
Fmoc-L-2-methyl-4-fluorophenylalanine may be involved in the same biochemical pathways as phenylalanine, such as protein synthesis and metabolism . The compound’s effects on these pathways could vary depending on its specific interactions with the enzymes and proteins involved .
Pharmacokinetics
As a phenylalanine derivative, it may share some pharmacokinetic properties with phenylalanine, but the presence of the fluorine atom and the additional methyl group could alter these properties .
Result of Action
Given its structural similarity to phenylalanine, it may have similar effects, such as contributing to protein structure and function . The specific effects of this compound could vary depending on its interactions with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-L-2-methyl-4-fluorophenylalanine . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJRUMUJHWYHLC-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




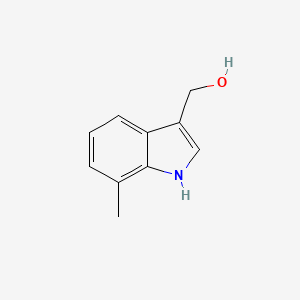
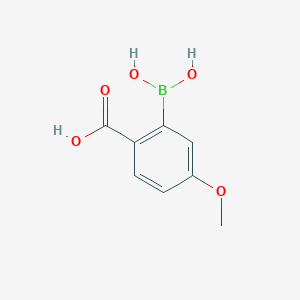
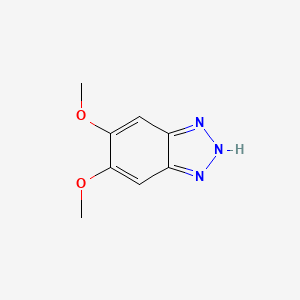

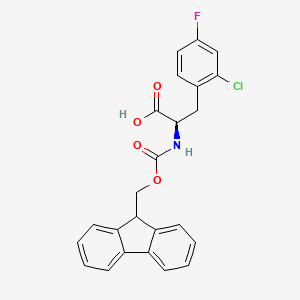
![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)
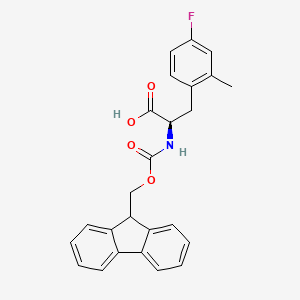
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-](/img/structure/B6329225.png)

